31-O-(Trimethylsilyl)rapamycin
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Overview
Description
31-O-(Trimethylsilyl)rapamycin is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives have gained significant attention due to their broad spectrum of applications in the medical field, including immunosuppressive, anti-cancer, anti-viral, and anti-aging potentials .
Preparation Methods
The synthesis of 31-O-(Trimethylsilyl)rapamycin involves the protection of the 31-hydroxyl group of rapamycin with a trimethylsilyl group. One common method includes treating rapamycin with excess chlorotrimethylsilane in ethyl acetate at 0-5°C in the presence of a base such as imidazole . This reaction selectively protects the 31-hydroxyl group, forming this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
31-O-(Trimethylsilyl)rapamycin undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be selectively removed or substituted under specific conditions.
Esterification: The compound can undergo esterification reactions to form derivatives such as 42-monoacrylated rapamycin.
Common reagents used in these reactions include chlorotrimethylsilane, imidazole, and various esterifying agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
31-O-(Trimethylsilyl)rapamycin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rapamycin derivatives.
Mechanism of Action
31-O-(Trimethylsilyl)rapamycin exerts its effects by inhibiting the mTOR signaling pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar compounds to 31-O-(Trimethylsilyl)rapamycin include other rapamycin derivatives such as:
42-O-(Trimethylsilyl)rapamycin: Another silyl-protected derivative with similar properties.
31,42-Bis-O-(Trimethylsilyl)rapamycin: A derivative with both the 31- and 42-hydroxyl groups protected by trimethylsilyl groups.
The uniqueness of this compound lies in its selective protection of the 31-hydroxyl group, which allows for specific chemical modifications and applications.
Properties
Molecular Formula |
C54H87NO13Si |
---|---|
Molecular Weight |
986.4 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1 |
InChI Key |
MRNFTOVSUTVVDY-GUCVJOFESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC |
Origin of Product |
United States |
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